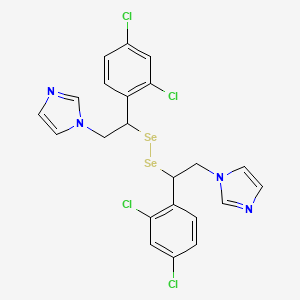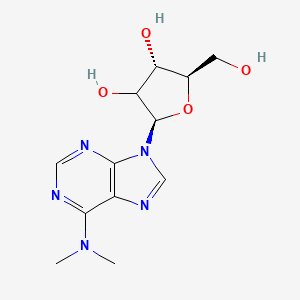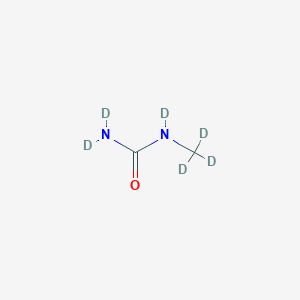
N-Acetyl-D-glucosamine-13C,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a monosaccharide derivative of glucose, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . These isotopic labels make it particularly useful in various scientific research applications, including metabolic studies and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C,15N typically involves the incorporation of isotopically labeled precursors into the N-Acetyl-D-glucosamine molecule. One common method is to start with glucose labeled with carbon-13 and nitrogen-15, followed by acetylation and amination reactions to introduce the acetyl and amino groups .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods due to their efficiency and specificity. For example, chitin, a natural polymer found in the exoskeletons of crustaceans, can be enzymatically hydrolyzed to produce N-Acetyl-D-glucosamine, which is then isotopically labeled .
化学反应分析
Types of Reactions
N-Acetyl-D-glucosamine-13C,15N undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace the amino group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce N-Acetyl-D-glucosaminic acid, while reduction can regenerate N-Acetyl-D-glucosamine .
科学研究应用
N-Acetyl-D-glucosamine-13C,15N is widely used in scientific research due to its isotopic labels, which allow for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism
Biology: Employed in studies of glycosylation processes and the role of glycoproteins in cellular functions
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of drugs that interact with glycoproteins
Industry: Applied in the production of isotopically labeled compounds for various industrial applications
作用机制
The mechanism of action of N-Acetyl-D-glucosamine-13C,15N involves its incorporation into glycoproteins and other biomolecules. It participates in glycosylation processes, where it is added to proteins and lipids to form glycoproteins and glycolipids. These glycosylated molecules play crucial roles in cellular signaling, adhesion, and immune responses .
相似化合物的比较
Similar Compounds
N-Acetyl-D-glucosamine: The unlabeled version of the compound, commonly used in similar applications but without the isotopic tracking capabilities.
N-Acetyl-D-glucosamine-13C: Labeled only with carbon-13, used for specific studies requiring carbon tracking
N-Acetyl-D-glucosamine-15N: Labeled only with nitrogen-15, used for studies requiring nitrogen tracking
Uniqueness
N-Acetyl-D-glucosamine-13C,15N is unique due to its dual isotopic labeling, which allows for simultaneous tracking of both carbon and nitrogen atoms. This dual labeling provides more comprehensive data in metabolic studies and enhances the accuracy of quantification in various research applications .
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
223.19 g/mol |
IUPAC 名称 |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,9+1 |
InChI 键 |
MBLBDJOUHNCFQT-SFVRJIQOSA-N |
手性 SMILES |
CC(=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)










![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)


